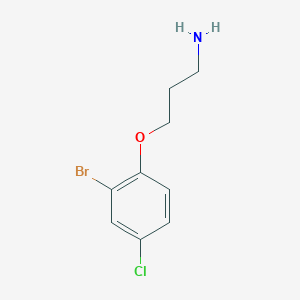![molecular formula C23H16Cl2N2O4 B13589286 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro and nitro substituents. The dioxane moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro substituents on the indole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The dioxane moiety can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities, given the known activities of indole derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors, influencing signaling pathways and biological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. For example:
3-(2-nitroethyl)-2-phenyl-1H-indole: Lacks the dioxane moiety and has different biological activities.
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole: Features an amine group instead of a nitro group, leading to different chemical reactivity and biological interactions. The uniqueness of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16Cl2N2O4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole |
InChI |
InChI=1S/C23H16Cl2N2O4/c24-15-7-5-13(6-8-15)22-21(16-3-1-2-4-19(16)26-22)17(11-27(28)29)14-9-18(25)23-20(10-14)30-12-31-23/h1-10,17,26H,11-12H2 |
InChI Key |
ULUJTGBEYPBPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


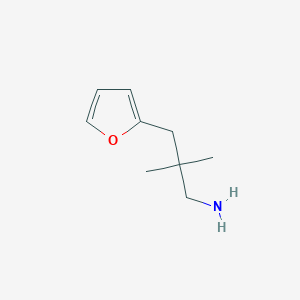
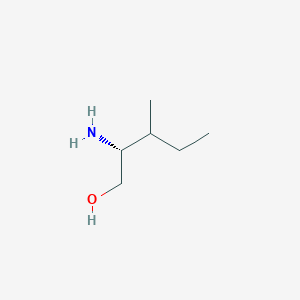

![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
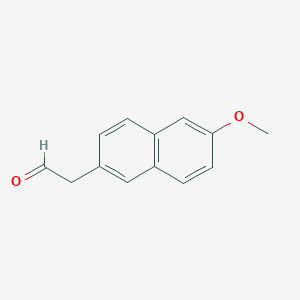
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
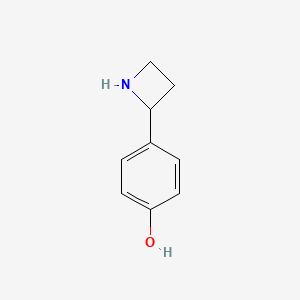

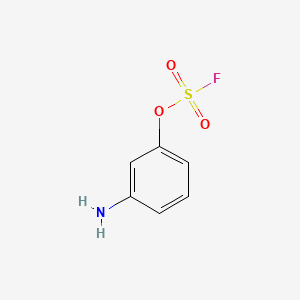
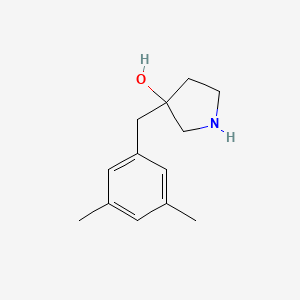
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
